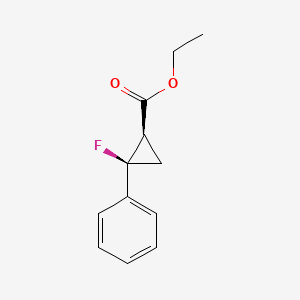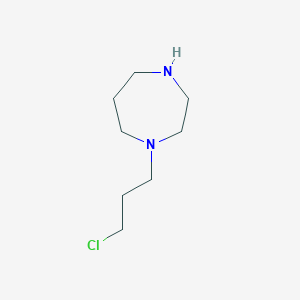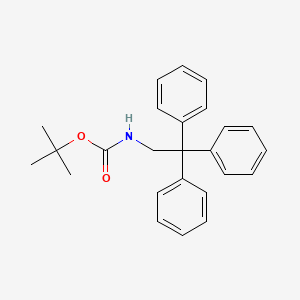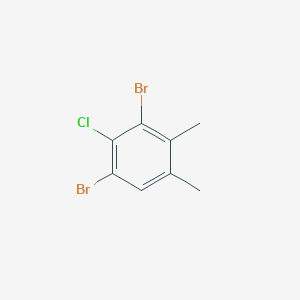
ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate is a fluorinated organic compound characterized by a cyclopropane ring substituted with a phenyl group and a fluoro group. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it a compound of interest in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a fluorinating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of fluorinating agents and catalysts can be tailored to achieve cost-effective and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
(1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine
Mecanismo De Acción
The mechanism of action of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2-phenylcyclopropanecarboxylate: Lacks the fluoro group, resulting in different chemical properties.
Methyl 2-fluoro-2-phenylcyclopropanecarboxylate: Similar structure but with a methyl ester group instead of ethyl.
2-Fluoro-2-phenylcyclopropanecarboxylic acid: The carboxylic acid analog of the compound.
Uniqueness: The presence of the fluoro group in (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate imparts unique properties such as increased stability, lipophilicity, and bioavailability. These characteristics make it distinct from its analogs and valuable in various applications .
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1 |
Clave InChI |
QTSSAQZLIITOFS-PWSUYJOCSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F |
SMILES canónico |
CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)



![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)
![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)


![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
